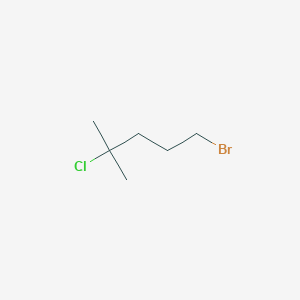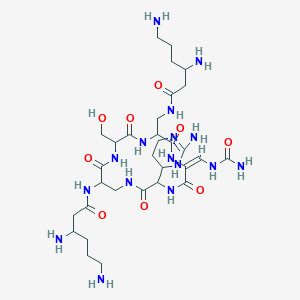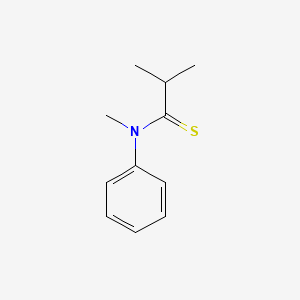
N,2-Dimethyl-N-phenylpropanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethyl-N-phenylpropanethioamide is an organic compound with the molecular formula C11H15NS It is a thioamide derivative, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,2-Dimethyl-N-phenylpropanethioamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethyl-3-oxo-3-phenylpropanamide with Lawesson’s reagent in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is stirred at ambient temperature until completion, as judged by thin-layer chromatography (TLC), followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,2-Dimethyl-N-phenylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic derivatives, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
N,2-Dimethyl-N-phenylpropanethioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,2-Dimethyl-N-phenylpropanethioamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylphenethylamine: A positional isomer with similar structural features but different chemical properties and applications.
N,N-Dimethylethanamine: Another related compound with a simpler structure and different reactivity.
Uniqueness
N,2-Dimethyl-N-phenylpropanethioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
75755-45-2 |
|---|---|
Molekularformel |
C11H15NS |
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
N,2-dimethyl-N-phenylpropanethioamide |
InChI |
InChI=1S/C11H15NS/c1-9(2)11(13)12(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
LKDJRIFWGNFQJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=S)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


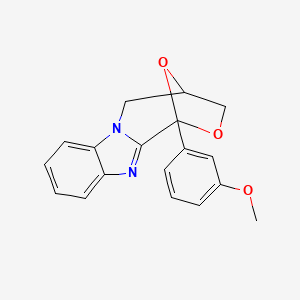
![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)


![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
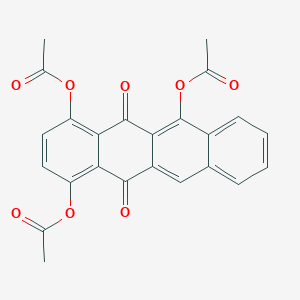
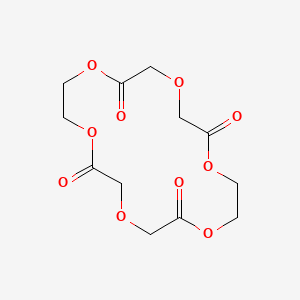
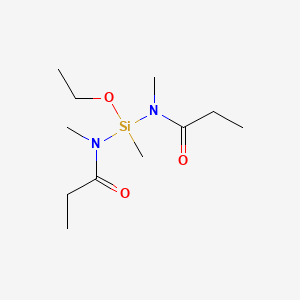
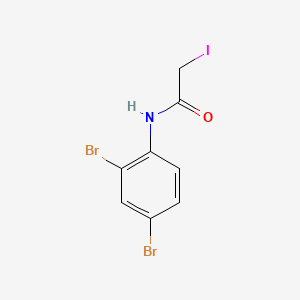
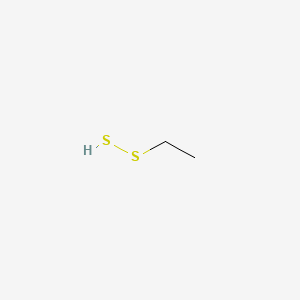
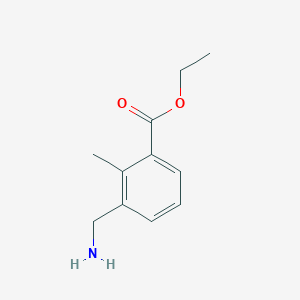
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
